Titanium nitride

Tribology PVD Coatings Hardness

Researchers face premature tool failure and implant corrosion when selecting inappropriate nitride coatings. Titanium nitride (TiN) offers a proven balance of hardness (20-30 GPa), low friction (0.4-0.6 vs. steel), and chemical inertness. - **Mechanical Performance:** 2300 HV0.05 hardness; ideal for drills, end mills, forming dies up to 500°C. - **Plasmonic & Electronic:** High broadband absorption, thermal stability >500°C; conductive diffusion barrier. - **Supply Assurance:** Multiple package sizes available for immediate R&D and pilot-scale procurement.

Molecular Formula TiN
NTi
Molecular Weight 61.874 g/mol
CAS No. 11116-16-8
Cat. No. B7802178
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTitanium nitride
CAS11116-16-8
Molecular FormulaTiN
NTi
Molecular Weight61.874 g/mol
Structural Identifiers
SMILESN#[Ti]
InChIInChI=1S/N.Ti
InChIKeyNRTOMJZYCJJWKI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 500 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Titanium Nitride Coating Overview


Titanium nitride (TiN) is a refractory transition metal nitride with a face-centered cubic (fcc) crystal structure and gold-like appearance. It is widely utilized as a protective hard coating on cutting tools, forming dies, and medical implants due to its high hardness (20–30 GPa), low coefficient of friction (~0.4–0.6 against steel), and chemical inertness [1][2]. TiN also serves as a conductive diffusion barrier in microelectronics [3]. Its plasmonic properties in the visible and near-infrared range make it a candidate for alternative plasmonic materials [4].

Hard Coating Hard, low-friction coating for cutting tools and forming dies
Diffusion Barrier Conductive diffusion barrier for microelectronic device integration
Plasmonic Material Alternative plasmonic material with thermal stability for high-temperature optics

Substitution Trade-offs for TiN


While TiN, TiCN, TiAlN, ZrN, and CrN all belong to the transition metal nitride family, their mechanical, thermal, and tribological properties differ significantly. These differences arise from variations in metal-nitrogen bond strength, electronic structure, and oxidation behavior [1]. For instance, TiCN offers higher hardness than TiN but exhibits greater brittleness and lower thermal stability [2]. TiAlN provides superior oxidation resistance at elevated temperatures due to the formation of a protective Al2O3 layer, a feature absent in TiN [3]. CrN is tougher and more corrosion-resistant but typically softer than TiN [4]. Therefore, substituting one coating for another without considering the specific application requirements can lead to premature tool failure, reduced product quality, or compromised device performance.

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TiCN vs TiN

TiCN may offer higher hardness but reported lower thermal stability; thermal ceiling differs, which can shift performance in elevated-temperature machining.

!
TiAlN vs TiN

TiAlN forms a protective Al2O3 layer at high temperature, providing reported higher oxidation resistance, while TiN oxidation resistance is limited above 500 °C.

!
CrN / ZrN vs TiN

CrN is reported tougher and more corrosion-resistant but typically softer; ZrN offers lower hardness, and both can alter tribological and corrosion profiles.

TiN Performance Benchmarks


TiCN Hardness and Friction Comparison

Titanium nitride (TiN) exhibits a microhardness of 2300 ± 300 HV0.05 and a coefficient of friction against steel of 0.6, while titanium carbonitride (TiCN) is significantly harder at 3500 ± 500 HV0.05 and has a lower friction coefficient of 0.2 [1]. This 52% higher hardness and 67% lower friction of TiCN make it preferable for abrasive wear applications, though TiN remains the standard for general-purpose machining due to its lower cost and broader applicability. The thermal threshold of TiN is 500°C, whereas TiCN is limited to 400°C [1].

TiCN Hardness & Friction
Head-to-head
TiN: 2300 ± 300 HV0.05, CoF 0.6, 500 °C threshold
TiCN: 3500 ± 500 HV0.05, CoF 0.2, 400 °C threshold
52% higher hardness, 67% lower friction for TiCN; TiN offers 25% higher thermal limit
Supports coating selection: higher hardness and lower friction for abrasion, but lower thermal ceiling may limit high-temperature use.
PVD on HSS; dry vs steel friction; microhardness at 0.05 kgf.
Tribology PVD Coatings Hardness Friction

Nanoindentation Hardness vs. ZrN and CrN

Nanoindentation measurements on reactive magnetron-sputtered films on WC-Co substrates reveal that TiN exhibits a hardness range of 20–28 GPa, compared to 17–21 GPa for ZrN and 25–31 GPa for CrN under identical deposition conditions [1][2]. While CrN can achieve slightly higher maximum hardness, TiN provides a balanced combination of hardness and adhesion. ZrN is notably softer, making it less suitable for high-wear applications but preferable for non-ferrous machining due to its lubricity.

Nanoindentation Hardness
Head-to-head
TiN: 20–28 GPa
ZrN: 17–21 GPa
CrN: 25–31 GPa
TiN is 13–33% harder than ZrN; CrN is 11–25% harder than TiN
Balanced hardness profile: CrN for maximum hardness, TiN for balanced adhesion/hardness, ZrN where lower friction is preferred.
Magnetron-sputtered films on WC-Co; nanoindentation at 200 mgf.
Thin Films Hardness Nanoindentation Sputtering

HER Catalyst Support: Pt on TiN

Mesoporous titanium nitride nanotube arrays (TiN NTAs) loaded with trace amounts of platinum (8.3 μg/cm²) exhibit a 15-fold higher mass activity for the hydrogen evolution reaction (HER) compared to the benchmark 20 wt% Pt/C catalyst in acidic media [1]. The Pt-TiN NTAs achieve an overpotential of 71 mV at 10 mA/cm² and a Tafel slope of 46.4 mV/dec. This superior performance is attributed to the strong metal-support interaction between Pt and TiN, which prevents Pt aggregation and enhances electron transfer [1][2]. Additionally, Pt-TiN nanorod arrays demonstrate 91.6% current retention after 60 hours, while commercial Pt/C retains only 46.9% after 30 hours [2].

HER Catalyst Support
Head-to-head
Pt-TiN NTAs: 15× higher mass activity vs 20 wt% Pt/C; 71 mV overpotential at 10 mA/cm²; 91.6% current retention after 60 h
Pt/C: 46.9% retention after 30 h
TiN as a support may enable Pt reduction while maintaining high HER activity and improved durability in acidic media.
0.5 M H2SO4, Pt loading 8.3 μg/cm²; nanotube arrays.
Electrocatalysis Hydrogen Evolution Platinum Mesoporous

Plasmonic Absorption and Stability vs. Gold

Titanium nitride (TiN) nanoparticle arrays demonstrate approximately twice the total absorption of gold (Au) and silver (Ag) nanoparticle arrays across the 400–1200 nm spectral range [1]. Specifically, TiN arrays exhibit LSPR peaks at ~530 nm and 780 nm with significantly enhanced broadband absorption. Furthermore, TiN possesses a higher thermal stability than Au or Ag, withstanding temperatures up to 600°C without structural degradation [2][3]. This thermal robustness is attributed to strong Ti-N covalent bonding, whereas Au and Ag suffer from low melting points (<1100°C) and oxidation issues [3]. TiN also shows a higher non-linear absorption coefficient than Au under identical laser conditions [4].

Plasmonic Absorption vs Au
Cross-study
TiN arrays: ~2× total absorption over 400–1200 nm vs Au/Ag; LSPR peaks ~530 nm, 780 nm; thermal stability up to 600 °C.
Higher absorption and thermal robustness supports plasmonic device use at elevated temperatures where Au/Ag degrade.
Nanoparticle arrays on Si; thermal stability tested in air.
Plasmonics Nanoparticles Absorption Thermal Stability

Oxidation Resistance vs. TiAlN and CrTiAlN

Under thermal cycling in air, Ti/TiN multilayer coatings on TC4 titanium alloy exhibit inferior oxidation resistance compared to Ti/TiAlN and Cr/TiAlN systems [1]. Ti/TiN coatings formed a thick rutile TiO2 scale and showed significant nitrogen diffusion and interface reactions, indicating poor microstructure stability. In contrast, Cr/TiAlN coatings demonstrated outstanding high-temperature stability with minimal mass gain and no internal cracking [1]. Ti/TiAlN coatings showed a mass gain of 1.0 mg/cm² and internal cracks due to thermal stress (1.05 GPa) and phase transformations [1]. This demonstrates that while TiN provides adequate oxidation resistance for moderate temperatures, it is not suitable for applications requiring prolonged exposure above 500–600°C.

Oxidation Resistance
Head-to-head
Ti/TiN: thick rutile TiO2 scale, significant N diffusion.
Ti/TiAlN: 1.0 mg/cm² mass gain, internal cracks.
Cr/TiAlN: minimal mass gain, no cracks.
TiN is less suited for prolonged oxidation above 500–600 °C; TiAlN or Cr/TiAlN preferred for high-temperature aerospace parts.
TC4 alloy substrates; thermal cycling in air; mass gain measurement.
Oxidation Resistance Thermal Cycling Multilayer Coatings Ti Alloy

Wear Resistance: Graded vs. Homogeneous TiN

A comparative study of homogeneous (HM) and functionally graded (FG) TiN thin films produced by grid-assisted magnetron sputtering (GAMS) revealed a 33.3% increase in wear resistance for the FG TiN film [1]. This improvement was quantified using ball-cratering micro-abrasive wear tests and nanoscratching tests. The enhanced wear resistance is attributed to the graded composition, which improves crack nucleation and propagation resistance and increases adhesion to the substrate [1].

Wear Resistance (Graded)
Head-to-head
Functionally graded (FG) TiN film: 33.3% increase in wear resistance over homogeneous TiN.
Deposition architecture significantly influences wear performance; graded design may improve tool life.
GAMS deposition; ball-cratering micro-abrasive and nanoscratch tests.
Functionally Graded Wear Resistance Nanoindentation Tribology

TiN Application Scenarios


General-Purpose Cutting and Forming Tools

TiN is the standard coating for drills, end mills, and forming tools operating at temperatures up to 500°C where a balance of hardness (2300 HV0.05), low friction (0.6), and cost-effectiveness is required. Its performance surpasses uncoated tools but is intentionally chosen over harder TiCN or more thermally stable TiAlN when the application does not demand extreme wear resistance or high-temperature oxidation protection [1].

High-Temperature Plasmonic Devices

TiN nanoparticles and nanostructures are employed in plasmonic sensors, perfect absorbers, and thermoplasmonic devices that must operate above 500°C or in oxidizing atmospheres where Au and Ag degrade [2][3]. Its 2-fold higher broadband absorption and superior thermal stability enable applications in high-temperature photonics, solar energy conversion, and industrial process monitoring [4].

HER Electrocatalyst Supports

TiN nanotube arrays and nanorods serve as high-surface-area, conductive supports for ultra-low Pt loadings in HER electrocatalysts. This configuration achieves 15-fold higher mass activity than commercial Pt/C while maintaining 91.6% current retention over 60 hours, making it a cost-effective and durable solution for proton exchange membrane (PEM) electrolyzers and other hydrogen production systems [5][6].

Medical Implant Coatings

TiN coatings applied via cathodic arc deposition on Ti6Al4V alloy improve corrosion resistance and wear performance in physiological environments. While not as oxidation-resistant as Cr/TiAlN at extreme temperatures, TiN provides adequate protection for orthopedic implants and surgical instruments, with proven in vitro biocompatibility [7]. Selection of TiN over alternative coatings such as ZrN or DLC is justified by its established track record, balanced mechanical properties, and cost-effectiveness for standard implant applications [1].

Application
Selection Property
Validation Focus
General-Purpose Cutting & Forming Tools
Balanced hardness, low friction, thermal limit up to 500 °C
Hardness/friction vs tool life; cost-effectiveness review for non-extreme operations
High-Temperature Plasmonic Devices
Broadband absorption and thermal stability beyond 500 °C
Plasmonic response stability; comparison with Au/Ag degradation limits
HER Electrocatalyst Supports
High surface area, conductivity, strong metal-support interaction
Mass activity and durability under acidic HER conditions; Pt loading minimization
Medical Implant Coatings
Corrosion resistance, wear protection, reported biocompatibility
Wear/corrosion in physiological media; adherence to implant-specific validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
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